![molecular formula C24H25BO2 B2851538 4,4,5,5-tetramethyl-2-[4-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1080632-76-3](/img/structure/B2851538.png)
4,4,5,5-tetramethyl-2-[4-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, which is further attached to a terphenyl group The terphenyl group consists of three benzene rings connected in a linear arrangement
Mechanism of Action
Target of Action
The compound “2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as “4-terphenyl boronic acid pinacol ester”, is a complex organic molecule. Similar compounds have been found to interact with enzymes such as the ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .
Mode of Action
Based on its structural similarity to other terphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Terphenyl compounds are known to interact with various biochemical pathways, depending on their specific targets . For example, they may affect metabolic pathways, signal transduction pathways, or gene expression pathways .
Pharmacokinetics
Like other organic compounds, it is likely to be absorbed into the body through the gastrointestinal tract or skin, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
Based on its structural similarity to other terphenyl compounds, it may cause changes in the activity of its target molecules, leading to downstream effects on cellular processes such as metabolism, signal transduction, or gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target molecules . For example, the compound’s efficacy may be reduced in environments with high pH or temperature, or in the presence of molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Terphenyl Group: The terphenyl group can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially alkylated to form the desired terphenyl structure.
Introduction of the Boronic Ester: The terphenyl group is then reacted with a boronic acid or boronic ester precursor under Suzuki-Miyaura coupling conditions. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form boranes or borohydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halides or amines in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and diagnostic agents. Boron neutron capture therapy (BNCT) is one such application, where boron-containing compounds are used to target cancer cells for selective destruction.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for the synthesis of boron-containing pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,1’2’,1’‘-Terphenyl, 4’-phenyl-: This compound has a similar terphenyl structure but lacks the boronic ester group, making it less reactive in certain chemical reactions.
para-Terphenyl: Another terphenyl derivative, which also lacks the boronic ester group and is primarily used in the production of polychlorinated terphenyls.
Uniqueness
2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boronic ester group, which imparts distinct reactivity and functionality. This group allows the compound to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and a valuable reagent in various scientific applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-14-21(15-17-22)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKQNZPMVVRGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2851457.png)

![4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide](/img/structure/B2851460.png)
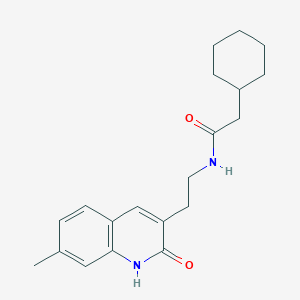
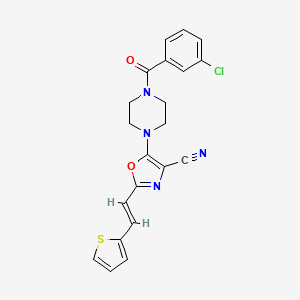
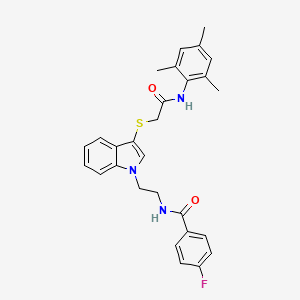
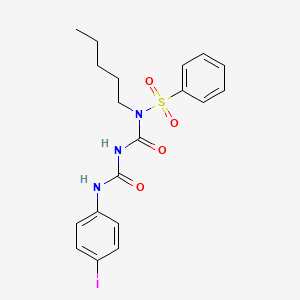
![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)

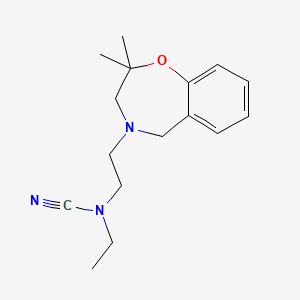
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2851472.png)
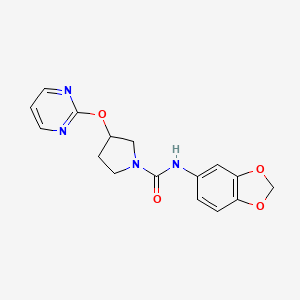
![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
